molecular formula C39H62NO2PS B8193395 [S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B8193395
M. Wt: 640.0 g/mol
InChI Key: SEAVUEGEEBNFGF-PSLXYLBZSA-N
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Description

[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide derivative with a complex stereochemical architecture. Its structure features:

  • Sulfinamide core: The 2-propanesulfinamide group provides a stereogenic sulfur atom, which is critical for asymmetric induction in catalytic applications.
  • Phosphine ligand: The dicyclohexylphosphino moiety at the 2-position of the phenyl ring suggests utility in transition-metal catalysis, particularly in cross-coupling or hydrogenation reactions.

Its stereochemical complexity aligns with compounds in , which emphasize the importance of absolute configuration in pharmacopeial standards.

Properties

IUPAC Name

(R)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h18-19,24-27,29-30,35H,12-17,20-23H2,1-11H3/t35-,44+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAVUEGEEBNFGF-PSLXYLBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62NO2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct studies on this compound. However, structural and functional comparisons can be inferred from related compounds:

Table 1: Structural and Functional Comparison

Feature Target Compound (Zygocaperoside) (Sulfonamide Derivative) (Pharmacopeial Amides)
Core Functional Group Sulfinamide Triterpenoid glycoside Sulfonamide Amide
Steric Hindrance High (tert-butyl, dicyclohexylphosphino) Moderate (glycoside side chains) Low (trimethylbenzene) High (diarylhexane backbone)
Stereochemical Complexity Two stereogenic centers (S/R configurations) Multiple chiral centers in glycoside moiety Limited (no reported stereochemistry) High (specified R/S configurations)
Potential Applications Asymmetric catalysis, ligand design Natural product isolation (phytochemistry) Synthetic intermediate (no specified use) Pharmacopeial standards (steric/electronic control)
Analytical Methods Not reported in evidence 1H-NMR, 13C-NMR (Tables 1–2, Figure 1) Structural elucidation via bond connectivity N/A

Key Comparisons

Sulfinamide vs. Sulfonamide () :

  • The target compound’s sulfinamide group (S=O) offers greater stereochemical rigidity compared to sulfonamides (SO₂), which could enhance enantioselectivity in catalysis. ’s sulfonamide lacks reported stereochemical data, limiting direct reactivity comparisons.

Steric Effects () :

  • Zygocaperoside () employs glycoside side chains for steric stabilization, whereas the target compound uses tert-butyl and dicyclohexyl groups. The latter’s bulkiness may improve metal-ligand coordination in catalytic systems.

Stereochemical Precision () :

  • The pharmacopeial amides in highlight the necessity of rigorous stereochemical characterization, akin to the target compound’s (S/R) design. Both classes likely require advanced chiral resolution techniques (e.g., X-ray crystallography or chiral HPLC).

Ligand Potential: Unlike the pharmacopeial amides (), the target compound’s dicyclohexylphosphino group is reminiscent of privileged ligands like BINAP.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide
Reactant of Route 2
Reactant of Route 2
[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

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